molecular formula C10H16FNO2 B14173218 4-(Fluoromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one CAS No. 925246-48-6

4-(Fluoromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one

Cat. No.: B14173218
CAS No.: 925246-48-6
M. Wt: 201.24 g/mol
InChI Key: UGUVOGORANSXAR-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a fluoromethyl group and an oxopentan-3-yl substituent on the pyrrolidinone ring makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of a fluoromethyl ketone with a pyrrolidinone derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidinone, followed by nucleophilic substitution with the fluoromethyl ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxopentan-3-yl group may influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one: Lacks the fluorine atom, which may result in different chemical and biological properties.

    4-(Chloromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    4-(Hydroxymethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one: The hydroxyl group can participate in hydrogen bonding, affecting its solubility and reactivity.

Uniqueness

The presence of the fluoromethyl group in 4-(Fluoromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a drug candidate or a chemical intermediate in various synthetic pathways.

Properties

CAS No.

925246-48-6

Molecular Formula

C10H16FNO2

Molecular Weight

201.24 g/mol

IUPAC Name

4-(fluoromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H16FNO2/c1-3-9(7(2)13)12-6-8(5-11)4-10(12)14/h8-9H,3-6H2,1-2H3

InChI Key

UGUVOGORANSXAR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C)N1CC(CC1=O)CF

Origin of Product

United States

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